tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate is a complex organic compound that features a boronic ester group. This compound is significant in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The presence of the boronic ester group makes it a valuable intermediate in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a hydrazine derivative under controlled conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and other side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate is used as an intermediate in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential in drug discovery and development. Its boronic ester group can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pathways involved often include the formation of stable complexes with target molecules, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazinecarboxylate apart from similar compounds is its unique combination of functional groups. The presence of both the boronic ester and hydrazinecarboxylate groups allows for a wider range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O5/c1-16(2,3)24-15(23)21-20-14(22)12-8-10-13(11-9-12)19-25-17(4,5)18(6,7)26-19/h8-11H,1-7H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWIGNZPIXXMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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